Cas no 454701-66-7 (4-(N-Boc)-thiomorpholine propylamine)

4-(N-Boc)-thiomorpholine propylamine is a versatile Boc-protected amine derivative featuring a thiomorpholine core with a propylamine linker. This compound is particularly valuable in organic synthesis and medicinal chemistry due to its dual functionality—the Boc group provides stability and selective deprotection under mild acidic conditions, while the thiomorpholine moiety offers enhanced solubility and conformational flexibility. The propylamine chain further extends its utility as a spacer in conjugation chemistry. Its well-defined reactivity makes it suitable for peptide modifications, heterocyclic synthesis, and as a building block for pharmaceuticals. The compound’s stability under standard handling conditions ensures reliable performance in multi-step synthetic routes.
4-(N-Boc)-thiomorpholine propylamine structure
454701-66-7 structure
Product Name:4-(N-Boc)-thiomorpholine propylamine
CAS No:454701-66-7
MF:C12H24N2O2S
MW:260.396162033081
MDL:MFCD07781311
CID:1056565
PubChem ID:24728053
Update Time:2025-05-19

4-(N-Boc)-thiomorpholine propylamine Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (3-thiomorpholinopropyl)carbamate
    • [3-(4-thiomorpholinyl)propyl]Carbamic acid 1,1-dimethylethyl ester
    • N-BOC-3-THIOMORPHOLINOPROPYLAMINE
    • tert-butyl N-(3-thiomorpholin-4-ylpropyl)carbamate
    • 4-(N-Boc)-thiomorpholine propylamine
    • DTXSID30646132
    • A872379
    • TERT-BUTYL N-[3-(THIOMORPHOLIN-4-YL)PROPYL]CARBAMATE
    • AC6168
    • DB-070653
    • AKOS022183220
    • tert-Butyl(3-thiomorpholinopropyl)carbamate
    • tert-Butyl [3-(thiomorpholin-4-yl)propyl]carbamate
    • 454701-66-7
    • SY013354
    • MFCD07781311
    • CS-0362652
    • MDL: MFCD07781311
    • Inchi: 1S/C12H24N2O2S/c1-12(2,3)16-11(15)13-5-4-6-14-7-9-17-10-8-14/h4-10H2,1-3H3,(H,13,15)
    • InChI Key: QVZMLMSBIIYLTK-UHFFFAOYSA-N
    • SMILES: S1CCN(CC1)CCCNC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 260.15600
  • Monoisotopic Mass: 260.15584919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 66.9Ų

Experimental Properties

  • PSA: 70.36000
  • LogP: 2.09230

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4-(N-Boc)-thiomorpholine propylamine Suppliers

Amadis Chemical Company Limited
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(CAS:454701-66-7)4-(N-Boc)-thiomorpholine propylamine
Order Number:A872379
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:34
Price ($):158.0
Email:sales@amadischem.com

Additional information on 4-(N-Boc)-thiomorpholine propylamine

Recent Advances in the Application of 4-(N-Boc)-thiomorpholine propylamine (CAS: 454701-66-7) in Chemical Biology and Pharmaceutical Research

The compound 4-(N-Boc)-thiomorpholine propylamine (CAS: 454701-66-7) has emerged as a critical intermediate in the synthesis of novel bioactive molecules, particularly in the fields of chemical biology and pharmaceutical research. Recent studies have highlighted its versatility as a building block for the development of targeted therapeutics, including kinase inhibitors, protease inhibitors, and other small-molecule modulators of biological pathways. This research briefing synthesizes the latest findings on the applications, synthetic methodologies, and pharmacological potential of this compound, providing a comprehensive overview for researchers in the field.

One of the most notable advancements involves the use of 4-(N-Boc)-thiomorpholine propylamine in the synthesis of covalent inhibitors targeting cysteine proteases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for developing irreversible inhibitors of cathepsin B, a protease implicated in cancer metastasis and inflammatory diseases. The researchers utilized the compound's reactive amine group to introduce electrophilic warheads, enabling selective covalent modification of the target enzyme. This approach yielded inhibitors with nanomolar potency and excellent selectivity profiles, showcasing the compound's utility in drug discovery.

In parallel developments, the compound has found application in the design of PROTACs (Proteolysis Targeting Chimeras), as reported in a recent Nature Chemical Biology publication. The thiomorpholine moiety of 454701-66-7 was shown to provide optimal physicochemical properties for cell permeability while maintaining the necessary rigidity for effective target engagement. Researchers successfully incorporated this building block into PROTAC molecules targeting estrogen receptor alpha (ERα), achieving significant degradation efficacy in breast cancer cell lines. This work underscores the compound's potential in next-generation therapeutic modalities that go beyond traditional occupancy-based inhibition.

Synthetic chemistry innovations have also expanded the utility of 4-(N-Boc)-thiomorpholine propylamine. A 2024 ACS Catalysis paper detailed a novel asymmetric synthesis route that improves both yield and enantiomeric purity of derivatives. The methodology employs a chiral phosphoric acid catalyst to control the stereochemistry at the propylamine center, addressing previous challenges in obtaining optically pure forms of this important intermediate. These advances are particularly relevant for the development of stereospecific drugs where the biological activity is highly dependent on molecular configuration.

From a pharmacological perspective, recent pharmacokinetic studies have provided valuable insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of compounds derived from 454701-66-7. Research published in Drug Metabolism and Disposition demonstrated that the thiomorpholine ring confers favorable metabolic stability while the propylamine linker facilitates tissue penetration. These characteristics make derivatives of this compound particularly suitable for central nervous system (CNS) targets, as evidenced by their successful application in the development of novel neuroprotective agents currently in clinical trials.

Looking forward, the unique chemical features of 4-(N-Boc)-thiomorpholine propylamine position it as a versatile tool for addressing emerging challenges in drug discovery. Its applications span from traditional small-molecule therapeutics to cutting-edge modalities like targeted protein degradation and covalent inhibition. As synthetic methodologies continue to evolve and our understanding of structure-activity relationships deepens, this compound is likely to play an increasingly important role in the development of innovative treatments for various diseases, particularly in oncology and neurology.

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Amadis Chemical Company Limited
(CAS:454701-66-7)4-(N-Boc)-thiomorpholine propylamine
A872379
Purity:99%
Quantity:1g
Price ($):158.0
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